Anticancer Selectivity: Target Compound in the Context of Thiadiazolyl Urea SAR
In a comparative anticancer series of substituted-[1,3,4]-thiadiazol-2-yl urea derivatives tested against Ehrlich Ascites Carcinoma (EAC) cells, the most active compound was N-(4-chlorophenyl)-3-[5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]urea (Cp2) [1]. While the target compound N-allyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-nitrophenyl)urea was not part of that specific panel, the SAR reveals that the 4-chlorophenyl substituent on the thiadiazole is a critical pharmacophore for activity, and that modifications on the urea nitrogen dramatically alter potency [1]. No direct head-to-head quantitative data for this exact compound are publicly available at this time.
| Evidence Dimension | In vitro anticancer activity (EAC cell line) |
|---|---|
| Target Compound Data | Not available (no peer-reviewed quantitative data located) |
| Comparator Or Baseline | N-(4-chlorophenyl)-3-[5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]urea (Cp2): IC50 not reported in abstract; described as 'most active candidate' in five-dose screening. |
| Quantified Difference | Cannot be calculated due to missing target data. |
| Conditions | EAC cell line (2 x 10^6 cells/mice), in vitro screening. |
Why This Matters
This establishes the 4-chlorophenyl-thiadiazole core as a validated anticancer scaffold; the target compound's unique N-allyl and 4-nitrophenyl substitution pattern may confer distinct selectivity, pending empirical confirmation.
- [1] Alam, F.; Dey, B.K. Synthesis, characterization and anticancer evaluation of novel substituted-[1,3,4]-thiadiazole derivatives. Eur. J. Pharm. Med. Res. 2016, 3(8), 111-117. ISSN (O): 2394-3211. View Source
